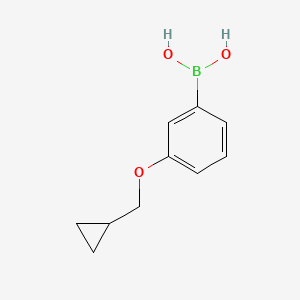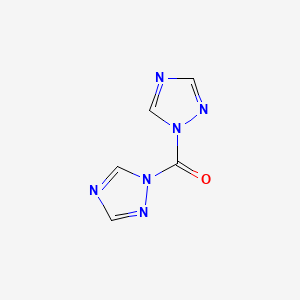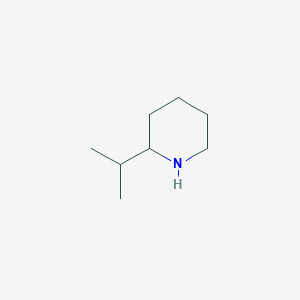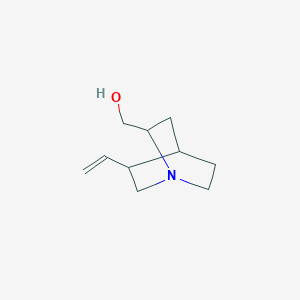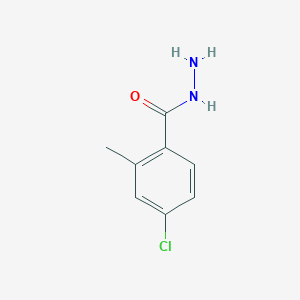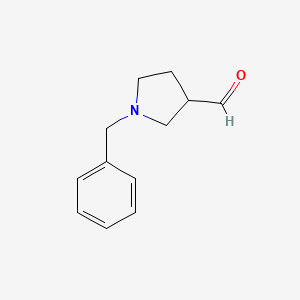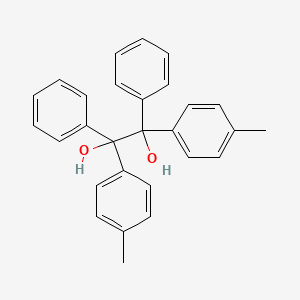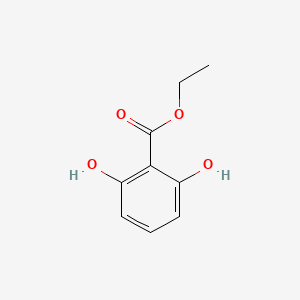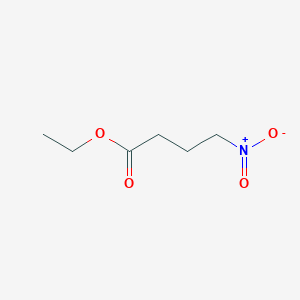
Ethyl 4-nitrobutanoate
Vue d'ensemble
Description
Ethyl 4-nitrobutanoate is an organic compound belonging to the group of nitro compounds. It is a colorless liquid with a strong odor. The molecular formula of this compound is C6H11NO4, and it has a molecular weight of 161.16 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-nitrobutanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of nitromethane with ethyl acrylate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . Another method involves the Michael addition of nitromethane to ethyl acrylate, followed by esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrotalcite catalysts. The reaction is carried out in acetonitrile at 25°C for 2 hours, resulting in a high yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Hydrolysis: Acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: Ethyl 4-aminobutanoate.
Hydrolysis: 4-nitrobutanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-nitrobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 4-nitrobutanoate primarily involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further participate in metabolic processes .
Comparaison Avec Des Composés Similaires
Ethyl 4-nitrobutanoate can be compared with other similar compounds, such as:
Ethyl 2-nitrobutanoate: Similar in structure but with the nitro group at a different position.
Ethyl 4-aminobutanoate: The reduced form of this compound.
Ethyl 4-bromobutanoate: Similar ester structure but with a bromine atom instead of a nitro group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
IUPAC Name |
ethyl 4-nitrobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(8)4-3-5-7(9)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIBQNRJNANBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399865 | |
| Record name | Ethyl 4-nitrobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-16-8 | |
| Record name | Ethyl 4-nitrobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 4-nitrobutanoate in the synthesis of piperidine derivatives?
A: this compound serves as a crucial building block in the synthesis of enantioenriched 6-substituted piperidine-2,5-diones. [, ] This compound participates in a base-catalyzed aza-Henry reaction with chiral tert-butanesulfinyl imines. This reaction yields β-nitroamine derivatives, which can be further transformed into the desired piperidine-2,5-diones. []
Q2: How does the stereochemistry of the starting materials impact the outcome of the reaction with this compound?
A: The use of chiral tert-butanesulfinyl imines as starting materials is critical for the stereoselective outcome of the reaction with this compound. The reaction proceeds with high facial selectivity, typically between 84-96%, meaning that one enantiomer of the product is formed preferentially over the other. [] This stereochemical control arises from the influence of the chiral auxiliary (tert-butanesulfinyl group) present in the imine reactant.
Q3: Are there any other synthetic applications of this compound in the context of heterocycle synthesis?
A: Yes, research demonstrates that this compound can be utilized in the synthesis of other nitrogen-containing heterocycles besides piperidine-2,5-diones. For example, it has been employed in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones. [] This highlights the versatility of this compound as a building block in the construction of various heterocyclic systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


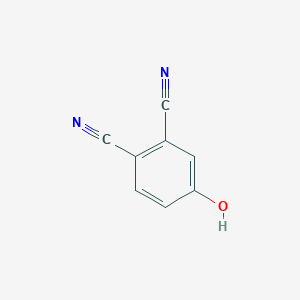
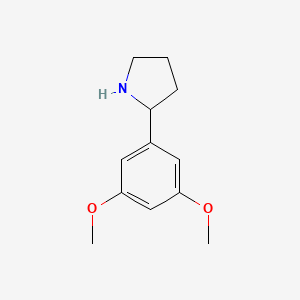

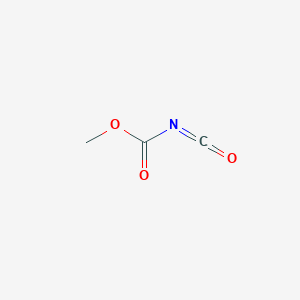
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)

